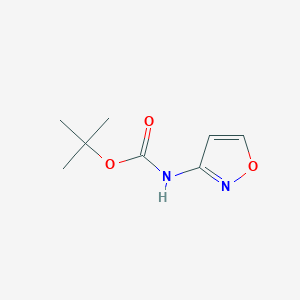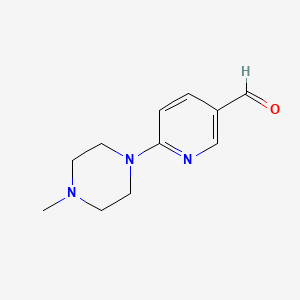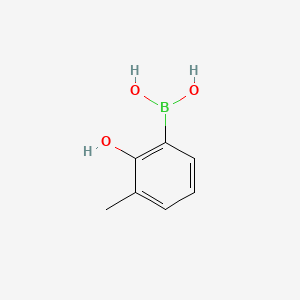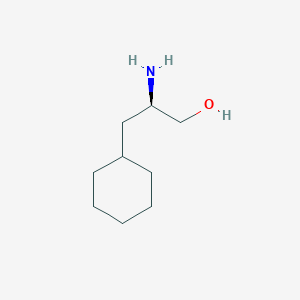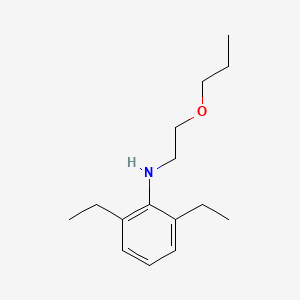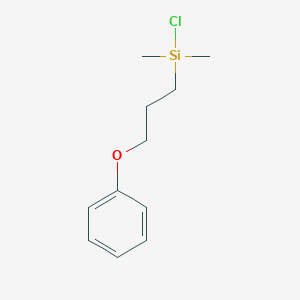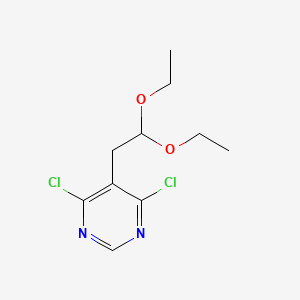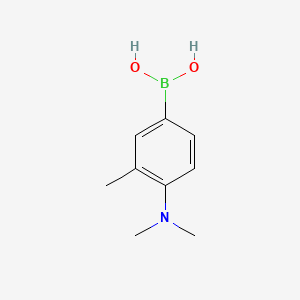
N,N,2-三甲基苯胺-4-硼酸
描述
The compound “(4-(Dimethylamino)-3-methylphenyl)boronic acid” is a type of organoboron compound. It is a derivative of boronic acid, which contains a boron atom bonded to two hydroxyl groups and one carbon atom .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring (a six-membered carbon ring) with a boronic acid group (B(OH)2), a methyl group (CH3), and a dimethylamino group (N(CH3)2) attached . The exact positions of these groups on the phenyl ring would need to be determined through further analysis.Chemical Reactions Analysis
Boronic acids, including this compound, are known to participate in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds . This reaction is catalyzed by palladium and involves the coupling of a boronic acid with an organic halide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 165.00 g/mol . It is a solid at room temperature . More specific properties, such as its melting point, boiling point, and solubility, would need to be determined experimentally.科学研究应用
传感应用
硼酸,包括 N,N,2-三甲基苯胺-4-硼酸,越来越多地被用于各种研究领域,包括各种传感应用 . 它们与二醇和强路易斯碱(如氟化物或氰化物阴离子)相互作用,使其在均相测定和异相检测中都具有效用 .
生物标记
硼酸与二醇的关键相互作用使其能够用于包括生物标记在内的各个领域 . 这可能涉及硼酸与蛋白质的相互作用、蛋白质的操纵和细胞标记 .
蛋白质操纵和修饰
硼酸在蛋白质相互作用领域显示出显着增长 . 它们可用于蛋白质的操纵和修饰,为生化研究提供宝贵的工具 .
分离技术
硼酸也用于分离技术 . 它们可用于糖基化分子的电泳,为分离这些化合物提供了一种独特的方法 .
治疗剂开发
硼酸,包括 N,N,2-三甲基苯胺-4-硼酸,用于治疗剂的开发 . 它们独特的特性和相互作用使它们在该领域具有价值 .
微粒的建筑材料
硼酸被用作用于分析方法的微粒的建筑材料 . 这可能包括创建用于控制释放胰岛素的聚合物 .
研究化学品
N,N,2-三甲基苯胺-4-硼酸用于研究化学品 . , 使其适合各种研究应用。
氧化 C-C 偶联
N,N,2-三甲基苯胺-4-硼酸可以在叔丁基过氧化物的存在下进行铁催化的氧化 C-C 偶联反应,与苯乙炔和苯甲酰胺反应 . 这分别导致形成 N,4-二甲基-N-(3-苯基丙-2-炔基)苯胺和 N-((甲基 (对甲苯基)氨基)甲基)苯甲酰胺 .
作用机制
- The primary target of N,N,2-Trimethylaniline-4-boronic acid is likely to be enzymes or proteins involved in boron-mediated chemical reactions. Boronic acids are known to interact with specific proteins, such as serine hydrolases and proteases, due to their Lewis acidic properties .
- The oxidative addition step involves the formation of a Pd–C bond, where palladium becomes oxidized. Subsequently, transmetalation occurs, transferring the nucleophilic organic group (from boron) to palladium, leading to the desired carbon–carbon bond formation .
Target of Action
Mode of Action
安全和危害
未来方向
The use of boronic acids, including this compound, in chemical reactions such as the Suzuki-Miyaura cross-coupling, continues to be an active area of research . Future directions may include the development of new reactions involving this compound, as well as the exploration of its potential applications in various fields, such as materials science and medicinal chemistry.
生化分析
Biochemical Properties
(4-(Dimethylamino)-3-methylphenyl)boronic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is known to participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in organic synthesis . The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other molecules, making it a valuable tool in biochemical assays and drug design .
Cellular Effects
The effects of (4-(Dimethylamino)-3-methylphenyl)boronic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, (4-(Dimethylamino)-3-methylphenyl)boronic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibiting or activating their function. For instance, the compound can inhibit enzymes by forming covalent bonds with their active sites, thereby blocking substrate access . Conversely, it can also activate certain enzymes by stabilizing their active conformations . These interactions can lead to changes in gene expression, as the compound can influence the binding of transcription factors to DNA .
Temporal Effects in Laboratory Settings
The stability and degradation of (4-(Dimethylamino)-3-methylphenyl)boronic acid over time are crucial factors in its laboratory use. The compound is generally stable under standard laboratory conditions but can degrade when exposed to moisture or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, with some effects persisting even after the compound has been removed . These temporal effects are important considerations for researchers using the compound in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (4-(Dimethylamino)-3-methylphenyl)boronic acid vary with dosage in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, it can be toxic, causing adverse effects such as cell death and tissue damage . Threshold effects have been observed, with certain dosages required to achieve specific biochemical outcomes . These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
(4-(Dimethylamino)-3-methylphenyl)boronic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can inhibit certain enzymes in the glycolytic pathway, leading to changes in glucose metabolism . Additionally, it can affect the tricarboxylic acid cycle by modulating the activity of key enzymes . These interactions can have wide-ranging effects on cellular energy production and overall metabolic function .
Transport and Distribution
The transport and distribution of (4-(Dimethylamino)-3-methylphenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it can then interact with intracellular targets . Its distribution within tissues can be influenced by factors such as blood flow and tissue permeability . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical research .
Subcellular Localization
The subcellular localization of (4-(Dimethylamino)-3-methylphenyl)boronic acid is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors . Alternatively, it may be targeted to the mitochondria, affecting cellular energy production . These localization patterns are critical for understanding the compound’s biochemical effects .
属性
IUPAC Name |
[4-(dimethylamino)-3-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2/c1-7-6-8(10(12)13)4-5-9(7)11(2)3/h4-6,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWIPDGKOJNTJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629633 | |
| Record name | [4-(Dimethylamino)-3-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
919496-59-6 | |
| Record name | [4-(Dimethylamino)-3-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Chlorobenzo[d]thiazole-5-carbonitrile](/img/structure/B1592330.png)
